molecular formula C25H24N6O2 B11437154 N-(4-methoxybenzyl)-3-(9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide

N-(4-methoxybenzyl)-3-(9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide

Cat. No.: B11437154
M. Wt: 440.5 g/mol
InChI Key: QHRSHSBWEIYFGQ-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzylamine and 4-methylphenylhydrazine, which undergo condensation reactions with various intermediates to form the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3-[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic aqueous solutions at elevated temperatures.

    Reduction: Conducted in anhydrous conditions using organic solvents like tetrahydrofuran.

    Substitution: Carried out under reflux conditions with appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-methoxybenzyl)-3-[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptor proteins, modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory, anti-cancer, or neuroprotective activities.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-methoxybenzyl)-3-[9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide
  • **N-(4-methoxybenzyl)-3-[9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide

Uniqueness

N-(4-methoxybenzyl)-3-[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxybenzyl and 4-methylphenyl groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C25H24N6O2

Molecular Weight

440.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide

InChI

InChI=1S/C25H24N6O2/c1-17-3-7-19(8-4-17)21-15-22-25-28-27-23(30(25)13-14-31(22)29-21)11-12-24(32)26-16-18-5-9-20(33-2)10-6-18/h3-10,13-15H,11-12,16H2,1-2H3,(H,26,32)

InChI Key

QHRSHSBWEIYFGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=CC=C(C=C5)OC

Origin of Product

United States

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